3,3'-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulp honate (sodium salt)
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Overview
Description
3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of triazine, phenylene, and naphthalene groups, which contribute to its chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) involves multiple steps. The process typically begins with the preparation of the triazine core, followed by the introduction of the hydroxyethylamino group. The phenylene and naphthalene groups are then incorporated through a series of substitution reactions. Common reagents used in these reactions include cyanuric chloride, 4-aminobenzoic acid, and various amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine and naphthalene compounds .
Scientific Research Applications
3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound’s triazine and naphthalene groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 3,3’-({6-[(2-hydroxyethyl)amino]-1,3,5-triazine-2,4-diyl}bis{nitrilo(4E)-2-methyl-2,5-cyclohexadien-1-yl-4-ylidene-2,1-diazenediyl})di(1,5-naphthalenedisulfonate)
- 1,5-Naphthalenedisulfonic acid, 3,3’-bis-
Uniqueness
What sets 3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both triazine and naphthalene moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C39H30N10Na4O13S4 |
---|---|
Molecular Weight |
1066.9 g/mol |
IUPAC Name |
tetrasodium;3-[[4-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C39H34N10O13S4.4Na/c1-21-15-23(9-11-31(21)48-46-25-17-29-27(35(19-25)65(57,58)59)5-3-7-33(29)63(51,52)53)41-38-43-37(40-13-14-50)44-39(45-38)42-24-10-12-32(22(2)16-24)49-47-26-18-30-28(36(20-26)66(60,61)62)6-4-8-34(30)64(54,55)56;;;;/h3-12,15-20,31-32,50H,13-14H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,40,43,44,45);;;;/q;4*+1/p-4 |
InChI Key |
BLERKJHFMZLRPH-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC(=NC2=NC(=NC(=N2)NCCO)N=C3C=CC(C(=C3)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])C=CC1N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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